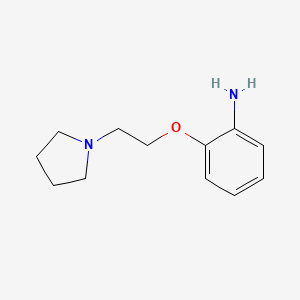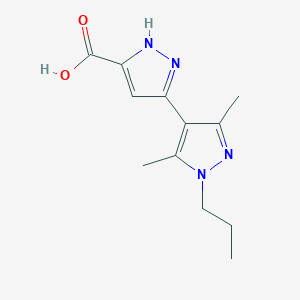
2-Éthyl-4-méthyl-6-pipérazin-1-yl-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” is a chemical compound with the CAS Number: 883540-07-6 and a molecular weight of 206.29 . Its IUPAC name is 2-ethyl-4-methyl-6-(1-piperazinyl)pyrimidine .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” can be represented by the InChI Code: 1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 . This indicates that the compound contains 11 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms .Applications De Recherche Scientifique
Agent neuroprotecteur
La 2-Éthyl-4-méthyl-6-pipérazin-1-yl-pyrimidine a été étudiée pour son potentiel en tant qu'agent neuroprotecteur. Des recherches suggèrent que les dérivés de la pyrimidine, tels que ce composé, peuvent offrir une protection contre les maladies neurodégénératives, les accidents vasculaires cérébraux ischémiques et les traumatismes crâniens . La capacité du composé à inhiber le stress du réticulum endoplasmique et les voies d'apoptose en fait un candidat pour une étude plus approfondie en matière de neuroprotection.
Propriétés antineuro-inflammatoires
Ce composé s'est également avéré prometteur dans le traitement de la neuroinflammation. Dans une étude évaluant les hybrides triazole-pyrimidine, des composés comprenant la this compound ont démontré des propriétés antineuro-inflammatoires significatives en inhibant la production d'oxyde nitrique et de facteur de nécrose tumorale-α dans les cellules microgliales humaines .
Réactif de dérivatisation pour les peptides
Ce composé peut servir de réactif de dérivatisation pour les groupes carboxyle sur les peptides, facilitant l'analyse spectrophotométrique des phosphopeptides . Cette application est cruciale pour comprendre les structures et les fonctions des peptides en biochimie et en biologie moléculaire.
Inhibition de la PI3 kinase
Bien qu'elle ne soit pas directement mentionnée pour la this compound, les dérivés de thiéno[3,2-d]pyrimidine ont été évalués comme inhibiteurs de la PI3 kinase p110alpha . Étant donné les similitudes structurales, ce composé pourrait potentiellement être modifié pour cibler la PI3K, un acteur clé dans de nombreux processus cellulaires, y compris la progression du cancer.
Orientations Futures
The future directions for “2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” and related compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mécanisme D'action
- EMPP interacts with specific molecular targets within cells. Although the exact targets may vary, our study suggests that EMPP modulates the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .
- EMPP likely binds to specific protein targets, affecting their function. Molecular docking studies indicate favorable interactions with active residues of ATF4 and NF-kB proteins .
- EMPP’s impact extends to downstream pathways. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, thus reducing neuroinflammation .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. For example, 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine has demonstrated inhibitory activity against cyclin-dependent kinases and other related enzymes . These interactions are crucial for regulating various cellular processes, including cell cycle progression and signal transduction.
Cellular Effects
The effects of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine can induce apoptosis in tumor cells by activating specific signaling pathways . Additionally, it has been observed to affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity by preventing substrate binding and catalysis . Furthermore, 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine can have sustained effects on cellular function, including prolonged inhibition of target enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe.
Metabolic Pathways
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound is metabolized primarily by hepatic enzymes, which catalyze its biotransformation into more water-soluble metabolites for excretion . The metabolic pathways of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine also involve interactions with cytochrome P450 enzymes, which play a crucial role in its oxidative metabolism.
Transport and Distribution
The transport and distribution of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine within cells are influenced by its interactions with intracellular binding proteins, which facilitate its transport to target sites.
Subcellular Localization
The subcellular localization of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine is critical for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on target enzymes and regulatory proteins . The targeting signals and post-translational modifications of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine play a crucial role in its subcellular localization, ensuring that it reaches the appropriate sites of action within the cell.
Propriétés
IUPAC Name |
2-ethyl-4-methyl-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBILVBQJUNHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCNCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424650 |
Source


|
| Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883540-07-6 |
Source


|
| Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)
